2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione
Overview
Description
This compound is a derivative of isoindoline-1,3-dione . Its molecular formula is C15H10N2O3 .
Synthesis Analysis
Isoindoline-1,3-dione derivatives have been synthesized as potential inhibitors of acetylcholinesterase . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Chemical Reactions Analysis
A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .Physical And Chemical Properties Analysis
The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : The synthesis of related compounds, such as 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, involves advanced spectroscopic techniques for characterization, including NMR, DSC, DTA, TGA, and UV–vis-NIR. X-ray diffraction methods confirm the crystalline structure, showing inter and intra-molecular hydrogen bonds stabilizing the molecular and crystal structure. These compounds exhibit good transparency across UV, visible, and NIR regions, suggesting potential for Non-Linear Optical (NLO) applications (Prathap et al., 2017).
Derivative Synthesis for Chemical Sensing : Phthalimide-based derivatives, such as the chemosensor developed for selective detection of Cu(II) ions, demonstrate the compound's utility in environmental and analytical chemistry. The chemosensor changes color upon Cu2+ detection, showing a significant potential for real-time metal ion monitoring (Patil et al., 2019).
Biological and Chemical Applications
Tyrosinase Inhibition and Antioxidant Properties : Derivatives of the compound have been evaluated for their antioxidant and antityrosinase properties. For instance, one specific derivative exhibited higher tyrosinase inhibitory activity compared to the control, suggesting applications in dermatological treatments and cosmetic formulations (Then et al., 2018).
Interaction with Biological Molecules : Studies on the binding interaction of derivatives with proteins, like bovine serum albumin, reveal their potential in understanding pharmacokinetics and drug-protein interactions. These studies help in exploring the mechanisms of action and therapeutic applications of related compounds (Alanazi et al., 2018).
Material Science and Environmental Sensing
Photoinduced Oxidative Annulation : The compound's derivatives have been applied in photoinduced reactions for the synthesis of highly functionalized polyheterocyclic structures. This showcases the role of such compounds in advanced organic synthesis and material science (Zhang et al., 2017).
Environmental Monitoring : The development of luminescence turn-on dyads based on derivatives for monitoring cumulative exposure to oxygen demonstrates the potential of these compounds in environmental monitoring and packaging industries to detect and measure oxidative stress over time (Shritz et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(2-oxo-2-pyridin-3-ylethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-13(10-4-3-7-16-8-10)9-17-14(19)11-5-1-2-6-12(11)15(17)20/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUNADHDFAEVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695188 | |
Record name | 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-(pyridin-3-YL)ethyl)isoindoline-1,3-dione | |
CAS RN |
800402-00-0 | |
Record name | 2-[2-Oxo-2-(pyridin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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